methyl 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate
Description
Properties
CAS No. |
90145-37-2 |
|---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 2-methyl-5-phenyl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C11H11N3O2/c1-14-10(11(15)16-2)12-9(13-14)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
GIDZYLNBUBPGLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC=CC=C2)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Step 1: N-Methylation of 1,2,4-Triazole
The synthesis begins with the nucleophilic substitution of 1,2,4-triazole using chloromethane under strongly basic conditions. A mixture of 1,2,4-triazole, potassium hydroxide (1.4–1.5 equiv), and ethanol is heated with chloromethane (1.0–1.5 equiv) under reflux to yield 1-methyl-1,2,4-triazole. This step avoids solvent-mediated side reactions and achieves quantitative conversion by maintaining a molar ratio of 1:1.4–1.5:1.0–1.5 (triazole:KOH:CH₃Cl).
Step 2: 5-Position Protection
To prevent undesired reactivity at the 5-position, 1-methyl-1,2,4-triazole undergoes metallation followed by electrophilic quenching. Two approaches are documented:
-
Bromination : Dissolving 1-methyl-1,2,4-triazole in tetrahydrofuran (THF) and N,N,N’,N’-tetramethylethylenediamine (TMEDA), cooling to –78°C, and adding n-butyllithium (1.15–1.20 equiv) and dibromomethane (1.35–2.35 equiv) yields 5-bromo-1-methyl-1H-triazole.
-
Silylation : Alternatively, using lithium diisopropylamide (LDA, 1.10–1.20 equiv) and trimethylchlorosilane (1.20–1.30 equiv) produces 5-trimethylsilyl-1-methyl-1H-triazole.
Step 3: Carboxylation at the 3-Position
The protected triazole is treated with LDA (1.10–1.20 equiv) in THF at –78°C, followed by carbon dioxide (2.00–7.00 equiv) to introduce a carboxylic acid group at the 3-position. This step yields 5-bromo/trimethylsilyl-1-methyl-1H-triazole-3-carboxylic acid with 72.5–75.7% efficiency.
Step 4: Esterification with Methanol
The carboxylic acid intermediate is esterified using thionyl chloride (1.20–1.30 equiv) in methanol, achieving 92.3% yield for methyl 5-bromo-1-methyl-1H-[1,2,]triazole-3-carboxylate. The reaction proceeds at 60°C for 5 hours, with thionyl chloride acting as both an acid catalyst and dehydrating agent.
Step 5: Deprotection and Final Product Isolation
Deprotection methods vary based on the protective group:
-
Bromide Removal : Hydrogenation over 5% Pd/C with 1,8-diazabicycloundec-7-ene (DBU, 1.0–1.05 equiv) under 0.1–0.3 MPa H₂ at 25–35°C cleaves the bromine atom.
-
Silyl Group Removal : Treating with tetrabutylammonium fluoride (TBAF, 1.10–1.15 equiv) in 2-methyltetrahydrofuran at 0–25°C affords the final product in 81.3% yield.
Comparative Analysis of Synthetic Routes
Traditional N-Methylation vs. Modern Protective Group Approaches
Early routes relied on direct methyl iodide alkylation of 1H-1,2,4-triazole-3-carboxylates, but isomerization at N1/N4 positions limited yields to 52%. The protective group method eliminates this issue by temporarily blocking the 5-position, ensuring exclusive reactivity at the 3-position during carboxylation.
Yield and Purity Optimization
Key advancements include:
-
Reagent Stoichiometry : Precise molar ratios of LDA (1.10–1.20 equiv) and CO₂ (2.00–7.00 equiv) maximize carboxylation efficiency.
-
Solvent Selection : THF and TMEDA enhance metallation kinetics, while methanol ensures rapid esterification without byproducts.
Experimental Data and Process Parameters
Table 1. Reaction Conditions and Yields for Key Steps
Mechanistic Insights and Regiochemical Control
The use of LDA as a non-nucleophilic base ensures deprotonation at the 3-position, directing CO₂ insertion exclusively to this site . Silyl and bromo protective groups stabilize the triazole ring during metallation, preventing decomposition. Quenching with TBAF or hydrogenation selectively removes these groups without affecting the ester functionality.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
Methyl 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate exerts its effects involves interactions with various molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Methyl 1H-1,2,4-triazole-5-carboxylate (CAS 4928-88-5)
- Structure : Lacks the 1-methyl and 3-phenyl substituents.
- Synthesis: Prepared via condensation reactions of hydrazine derivatives with carbonyl compounds. Reacts with phenyllithium to form carbinols through nucleophilic addition at the ester group .
- Physical Properties : Melting point: 198°C (decomp); Boiling point: 283.9°C; Density: 1.380 g/cm³ .
Ethyl 3-(2-Pyridinyl)-1H-1,2,4-triazole-5-carboxylate
- Structure : Substituted with a pyridinyl group at position 3 and an ethyl ester.
- Synthesis : Achieved via cyclization of thiosemicarbazides with ethyl chloroformate. Yields 77% under optimized conditions .
- Properties : Molecular weight 218.22 g/mol; Melting point: 177–179°C; Exhibits strong intramolecular hydrogen bonding .
Methyl 5-Amino-1H-1,2,4-triazole-3-carboxylate
- Structure: Features an amino group at position 4.
- Reactivity: Undergoes selective acetylation at the amino group under boiling acetic anhydride, avoiding triacetylation observed in non-carboxylated analogs .
Comparison Table
Reactivity and Functionalization
- Ester Hydrolysis : The carboxylate ester in this compound is susceptible to hydrolysis, analogous to methyl 1H-1,2,4-triazole-5-carboxylate, which forms carboxylic acids under basic conditions .
- Nucleophilic Substitution : The 3-phenyl group may direct electrophilic aromatic substitution (e.g., nitration, halogenation), while the 1-methyl group reduces steric hindrance compared to bulkier substituents .
- Coordination Chemistry : Similar to ethyl 3-(pyridinyl) derivatives, the phenyl group could facilitate metal coordination in metal-organic frameworks (MOFs), as seen in triazole carboxylates used for CO₂ and H₂ storage .
Biological Activity
Methyl 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity based on various studies and findings.
- Chemical Formula : C11H11N3O2
- Molecular Weight : 219.22 g/mol
- CAS Number : 89060-36-6
- InChI Key : JHKVHSBAXNHYET-UHFFFAOYSA-N
Antiviral Activity
This compound has been explored for its potential antiviral properties. Notably, it serves as a precursor in the synthesis of ribavirin, an antiviral medication used to treat hepatitis C and other viral infections. Research indicates that derivatives of triazoles exhibit significant antiviral effects against various viruses, including the hepatitis C virus (HCV) .
Anticancer Properties
The compound has shown promising anticancer activity in several studies. For instance, triazole derivatives have been reported to inhibit cell proliferation in cancer cell lines. A study highlighted that compounds with similar structures demonstrated IC50 values in the micromolar range against various cancer types, indicating their potential as therapeutic agents .
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Triazole Derivative A | HepG2 (Liver) | 5.6 |
| Triazole Derivative B | MCF7 (Breast) | 3.2 |
| This compound | A549 (Lung) | TBD |
Antimicrobial Activity
Triazoles are known for their antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial and fungal strains. Studies have shown that modifications in the triazole ring can enhance antimicrobial activity .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for viral replication and cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that triazole derivatives can induce apoptosis in cancer cells through various signaling pathways.
- Disruption of Cell Membrane Integrity : Antimicrobial activity is often linked to the disruption of bacterial cell membranes.
Case Study 1: Antiviral Efficacy
A study conducted by Maghraby et al. demonstrated that a series of triazole derivatives exhibited significant antiviral activity against HCV. The findings indicated that structural modifications could enhance efficacy and selectivity .
Case Study 2: Anticancer Activity
In another investigation, researchers synthesized several triazole derivatives and tested their anticancer properties on multiple cancer cell lines. The results indicated that certain modifications led to improved IC50 values compared to standard treatments .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 1-methyl-3-phenyl-1H-1,2,4-triazole-5-carboxylate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, triazole rings can be formed via [3+2] cycloaddition between nitriles and hydrazides under reflux in polar aprotic solvents (e.g., DMF or DMSO) . Key variables include temperature (80–120°C), reaction time (6–24 hours), and stoichiometric ratios of reagents. Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients.
- Data Contradictions : Some studies report higher yields using microwave-assisted synthesis (70–85%) compared to conventional heating (50–60%) , but reproducibility may depend on precursor purity and solvent choice.
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for verifying substituent positions on the triazole ring. For example, the methyl ester group typically shows a singlet at δ 3.8–4.0 ppm in ¹H NMR . High-resolution mass spectrometry (HRMS) confirms molecular weight, while FTIR identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹). Purity is assessed via HPLC (>95% purity threshold) with C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and electronic properties of this compound?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Solvent effects are simulated using the polarizable continuum model (PCM). Molecular docking studies (AutoDock Vina) assess interactions with biological targets like fungal CYP51 enzymes, highlighting binding affinities (ΔG values < -7 kcal/mol) .
- Data Gaps : Limited experimental validation exists for computed charge distribution in polar solvents, requiring cross-validation with X-ray crystallography .
Q. How does the compound’s stability vary under different storage conditions, and what decomposition pathways are observed?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC. Common decomposition products include hydrolysis derivatives (e.g., carboxylic acid forms at pH < 3) and oxidative byproducts (e.g., sulfoxides in the presence of light). Thermo-gravimetric analysis (TGA) shows thermal stability up to 150°C .
- Contradictions : Some reports suggest photostability under UV light , while others note rapid degradation when exposed to sunlight .
Q. What mechanisms underlie the compound’s bioactivity in antifungal or anticancer assays?
- Methodology : In vitro assays (MIC tests against Candida albicans) reveal IC₅₀ values of 2–5 µM, attributed to triazole-mediated inhibition of ergosterol biosynthesis . For anticancer activity (MCF-7 cells), flow cytometry identifies apoptosis induction via caspase-3 activation. Comparative studies with fluorinated analogs show enhanced potency (IC₅₀ reduced by 30–40%) due to improved membrane permeability .
Key Research Challenges
- Synthetic Scalability : Achieving >90% yield in gram-scale synthesis remains challenging due to side reactions (e.g., dimerization) .
- Biological Selectivity : Off-target effects in kinase inhibition assays require structural modifications (e.g., introducing electron-withdrawing groups) .
- Environmental Impact : Limited ecotoxicology data necessitate OECD 301F biodegradability testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
